Bromo-dragonfly, (+/-)-

5-HT2A Receptor Binding Affinity Phenethylamine

(±)-Bromo-DragonFLY, chemically known as 1-(8-bromobenzo[1,2-b;4,5-b']difuran-4-yl)-2-aminopropane, is a synthetic psychedelic compound within the phenethylamine class, characterized by a rigid benzodifuran core. It functions as a potent, high-efficacy agonist at serotonin 5-HT2A, 5-HT2B, and 5-HT2C receptors, for which it demonstrates extremely high binding affinities, with Ki values in the sub-nanomolar range.

Molecular Formula C13H12BrNO2
Molecular Weight 294.14 g/mol
CAS No. 219986-94-4
Cat. No. B12778356
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBromo-dragonfly, (+/-)-
CAS219986-94-4
Molecular FormulaC13H12BrNO2
Molecular Weight294.14 g/mol
Structural Identifiers
SMILESCC(CC1=C2C=COC2=C(C3=C1OC=C3)Br)N
InChIInChI=1S/C13H12BrNO2/c1-7(15)6-10-8-2-4-17-13(8)11(14)9-3-5-16-12(9)10/h2-5,7H,6,15H2,1H3
InChIKeyGIKPTWKWYXCBEC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Understanding (±)-Bromo-DragonFLY (CAS 219986-94-4): A High-Potency 5-HT2A Agonist Research Tool


(±)-Bromo-DragonFLY, chemically known as 1-(8-bromobenzo[1,2-b;4,5-b']difuran-4-yl)-2-aminopropane, is a synthetic psychedelic compound within the phenethylamine class, characterized by a rigid benzodifuran core [1]. It functions as a potent, high-efficacy agonist at serotonin 5-HT2A, 5-HT2B, and 5-HT2C receptors, for which it demonstrates extremely high binding affinities, with Ki values in the sub-nanomolar range [2]. Notably, it is also a competitive inhibitor of monoamine oxidase A (MAO-A), a property not shared by its non-rigid analogs like DOB or 2C-B [3]. This dual pharmacology of potent receptor agonism and enzyme inhibition contributes to its exceptional in vivo potency and prolonged duration of action, making it a critical reference standard in psychopharmacology research.

Why In-Class Phenethylamines Cannot Substitute for (±)-Bromo-DragonFLY in Rigorous Research


Simple substitution of (±)-Bromo-DragonFLY with other 5-HT2A agonists like DOB, 2C-B, or even its saturated analog 2C-B-FLY is unsupported by quantitative pharmacological evidence. While all are psychedelic phenethylamines, their potencies, metabolic fates, and secondary pharmacological targets differ dramatically. For instance, the rigid benzodifuran scaffold of (±)-Bromo-DragonFLY confers approximately 3.75-fold higher in vivo potency than DOB and makes it ~12 times more potent than 2C-B in the head-twitch response (HTR) assay [1]. Crucially, its unique resistance to hepatic metabolism and potent inhibition of MAO-A represents a distinct pharmacological profile not found in structurally similar analogs, which directly impacts the interpretation of in vivo behavioral and toxicological data [2]. This evidence confirms that data or experimental results obtained with one compound cannot be reliably extrapolated to another, necessitating the procurement of the specific agent for targeted research questions.

Quantitative Comparator Analysis: (±)-Bromo-DragonFLY vs. Key Analogs


Superior 5-HT2A Binding Affinity vs. DOB and 2C-B

(±)-Bromo-DragonFLY demonstrates a remarkably higher affinity for the human 5-HT2A receptor (Ki = 0.04 nM) compared to its non-rigid analog 2,5-dimethoxy-4-bromoamphetamine (DOB, Ki = 0.6 nM) and the phenethylamine 2C-B (Ki = 34 nM). This represents a 15-fold greater affinity than DOB and an 850-fold greater affinity than 2C-B [1][2][3].

5-HT2A Receptor Binding Affinity Phenethylamine

3.75-Fold Higher In Vivo Potency in Head-Twitch Response vs. DOB

In a direct head-to-head comparison, (±)-Bromo-DragonFLY (DOB-DFLY) was significantly more potent than DOB in inducing the 5-HT2A-mediated head-twitch response (HTR) in C57BL/6J mice. The median effective dose (ED50) for DOB-DFLY was 0.20 μmol/kg, compared to 0.75 μmol/kg for DOB, indicating a 3.75-fold higher potency. The difference was even more pronounced when compared to 2C-B (ED50 = 2.43 μmol/kg), where (±)-Bromo-DragonFLY was over 12 times more potent [1].

Head-Twitch Response In Vivo Potency Behavioral Pharmacology

Unique Resistance to Hepatic Metabolism vs. Analog 2C-B-FLY

A key differentiator for (±)-Bromo-DragonFLY is its complete resistance to metabolism in human liver microsomes (HLM) and cytosol (HLC), in stark contrast to its close structural analog 2C-B-FLY. While 2C-B-FLY is actively metabolized by CYP2D6 and monoamine oxidase A (MAO-A) into monohydroxylated and N-acetylated metabolites, (±)-Bromo-DragonFLY remained unmetabolized under identical in vitro conditions [1].

Metabolic Stability Hepatocyte Metabolism Pharmacokinetics

Potent MAO-A Inhibition: A Secondary Pharmacological Mechanism Absent in Other Analogs

(±)-Bromo-DragonFLY is not just a 5-HT2A agonist but also a potent competitive inhibitor of monoamine oxidase A (MAO-A), with a Ki of 0.352 μM [1]. This property is not shared by its template compound DOB or the non-rigid 2C-B series, which are pure receptor agonists. While the saturated analog 2C-B-FLY is a substrate for MAO-A, (±)-Bromo-DragonFLY is an inhibitor of the enzyme. This dual mechanism leads to a synergistic neurochemical effect by simultaneously activating serotonin receptors and preventing synaptic serotonin breakdown, which is believed to contribute to its exceptionally long duration of action of up to 2-3 days [2].

Monoamine Oxidase Inhibition MAO-A Drug-Drug Interaction

Discriminative Functional Selectivity vs. LSD in In Vivo Assays

In rodent drug discrimination studies, (±)-Bromo-DragonFLY substitutes for LSD and DOI, but it holds a unique position regarding functional selectivity. Early research showed that the (R)-enantiomer of Bromo-DragonFLY is a functionally selective agonist at the 5-HT2A receptor, with 65-fold greater potency in stimulating phosphoinositide (PI) turnover compared to arachidonic acid (AA) release [1]. This degree of functional selectivity, which is highly relevant for understanding biased agonism and therapeutic potential, is not a widely characterized feature of LSD or other simple phenethylamine hallucinogens like DOI, making (±)-Bromo-DragonFLY a specific probe for this signaling pathway.

Drug Discrimination Functional Selectivity In Vivo Pharmacology

Targeted Application Scenarios for (±)-Bromo-DragonFLY Based on Differentiated Evidence


Investigating 5-HT2A-Mediated Behavior with High-Potency Agonism

For laboratories conducting behavioral pharmacology studies where robust activation of the 5-HT2A receptor is required, (±)-Bromo-DragonFLY is the superior choice over DOB or 2C-B. Its 3.75-fold higher in vivo potency in the head-twitch response assay (ED50: 0.20 vs 0.75 μmol/kg) allows for the use of lower doses, potentially reducing confounding off-target effects and enabling a clearer interpretation of 5-HT2A-mediated outcomes [1].

Studying Drug-Drug Interactions and Serotonergic Toxicity Mechanisms

Research focused on the toxicological synergism of serotonergic drugs requires a compound with dual 5-HT2A agonism and MAO-A inhibition. (±)-Bromo-DragonFLY is uniquely suited for this role, as it is a potent receptor agonist (Ki = 0.04 nM) and a competitive MAO-A inhibitor (Ki = 0.352 μM) [1][2]. This combined pharmacology is essential for modeling the severe serotonin toxicity that can occur with specific types of psychoactive substances, a model that cannot be created using 2C-B-FLY, which is instead metabolized by MAO-A [2].

Development of Targeted Analytical Methods for Forensic Toxicology

In analytical chemistry and forensic toxicology, where long-term detection of an unmetabolized parent compound is crucial, (±)-Bromo-DragonFLY serves as an ideal reference standard. Its absolute resistance to hepatic metabolism, as demonstrated in human liver microsomes and cytosol, means the parent ion remains the primary target for LC-MS/MS detection for extended periods [1]. This is a critical operational advantage over the preparation and monitoring of multiple metabolites required for its analog 2C-B-FLY.

Dissecting Biased Signaling at the 5-HT2A Receptor

Research teams exploring the nuances of functional selectivity and biased agonism at the 5-HT2A receptor should utilize (±)-Bromo-DragonFLY as a reference compound. Its (R)-enantiomer has demonstrated a 65-fold bias in favor of phosphoinositide (PI) turnover over arachidonic acid (AA) release, providing a validated chemical tool for dissecting these specific downstream signaling pathways [1]. This level of characterized bias is not established for traditional tool compounds like LSD or DOI in this particular assay system.

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